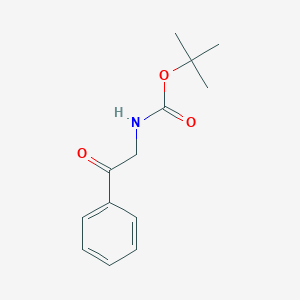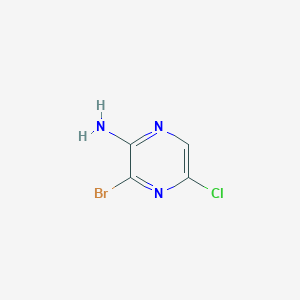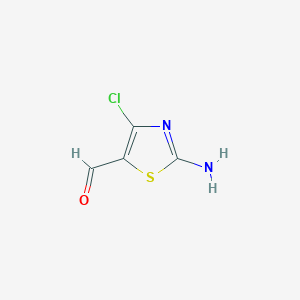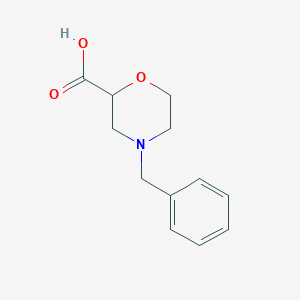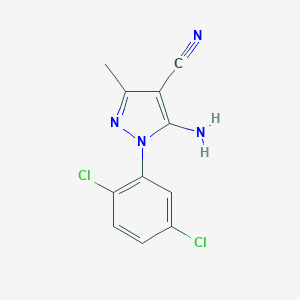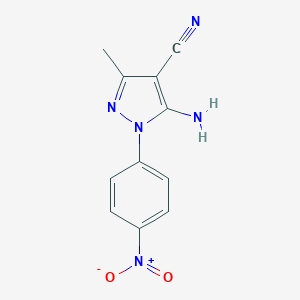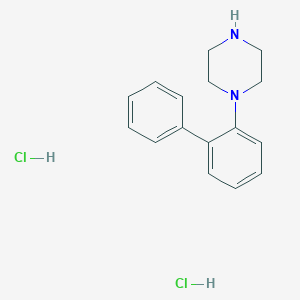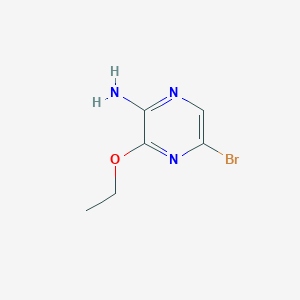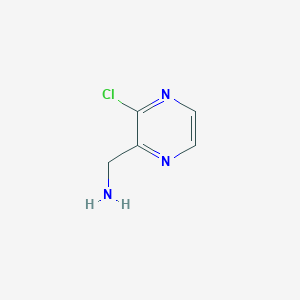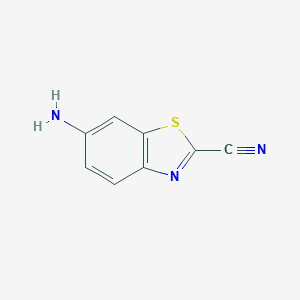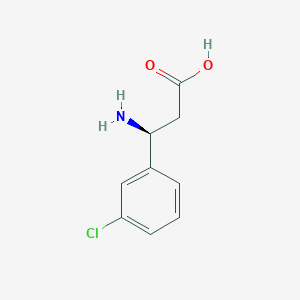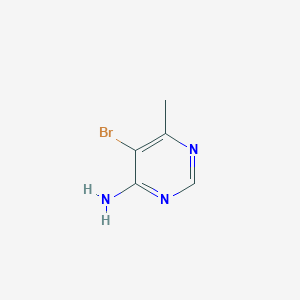
4-(3-Methoxyphenyl)-1,3-Thiazol-2-amin
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
Related compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that forms microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in cell division .
Mode of Action
If we consider the related compound ambmp, it inhibits the polymerization of tubulin . This inhibition disrupts the formation of microtubules, affecting cell division and other cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell division and growth . By inhibiting tubulin polymerization, these compounds can disrupt the mitotic spindle’s formation, a structure crucial for cell division .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
Related compounds have been found to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine might also have potential anti-cancer properties.
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methoxyaniline with a thioamide under acidic conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the formation of the thiazole ring.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative sulfurizing agents or catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazoles depending on the substituent introduced
Vergleich Mit ähnlichen Verbindungen
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-Phenyl-1,3-thiazol-2-amine: Lacks the methoxy group, which may result in different chemical properties and biological activities.
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Similar structure but with the methoxy group in a different position, potentially affecting its reactivity and interactions with biological targets.
4-(3-Hydroxyphenyl)-1,3-thiazol-2-amine: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding capabilities.
The presence of the methoxy group in 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine makes it unique, as it can affect the compound’s electronic properties and interactions with other molecules, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMMWUVARLSQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352718 | |
| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-37-6 | |
| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

